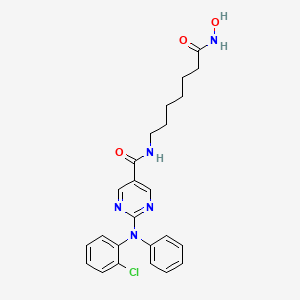
Coumarin 343 X carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin 343 X carboxylic acid is a blue-emitting fluorophore commonly used as a laser dye. It is known for its ability to serve as a Förster Resonance Energy Transfer (FRET) donor for fluorescein . This compound is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including coumarin 343 X carboxylic acid, typically involves classical reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . These reactions often require specific catalysts and conditions:
Pechmann Condensation: This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods: Industrial production of coumarin derivatives often employs scalable methods such as the Knoevenagel condensation, which can be carried out under mild conditions with high yields. The use of green solvents and catalysts is also becoming more prevalent to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Coumarin 343 X carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and carboxylates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Coumarin 343 X carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in fluorescence microscopy and as a marker in biological assays.
Industry: It is used in the production of laser dyes and as a component in various photonic devices.
Mécanisme D'action
The mechanism of action of coumarin 343 X carboxylic acid primarily involves its ability to absorb and emit light, making it useful in fluorescence-based applications. The carboxylic acid group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can act as a Michael acceptor in conjugate additions, facilitating the formation of various functionalized products .
Comparaison Avec Des Composés Similaires
- Coumarin-3-carboxylic acid
- 7-Hydroxycoumarin-3-carboxylic acid
- 7-(Diethylamino)coumarin-3-carboxylic acid
Comparison: Coumarin 343 X carboxylic acid is unique due to its specific photophysical properties, including its blue emission and ability to act as a FRET donor . Compared to other coumarin derivatives, it offers enhanced solubility and reactivity due to the presence of the carboxylic acid group, making it particularly useful in various scientific and industrial applications .
Propriétés
IUPAC Name |
6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGYFCWVUOZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

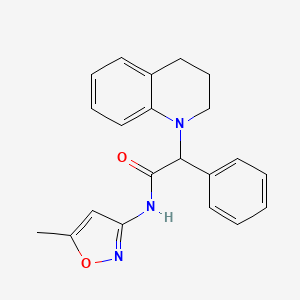
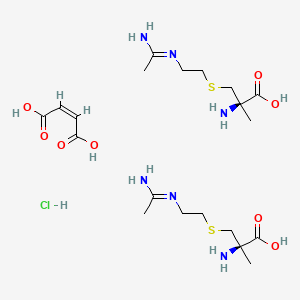
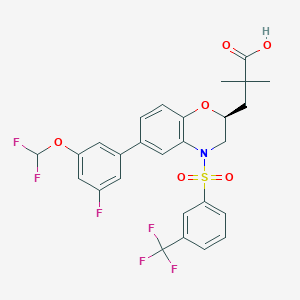

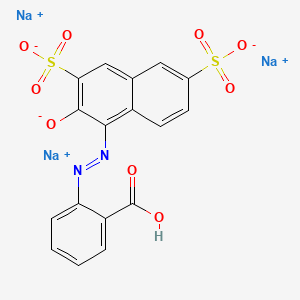

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
